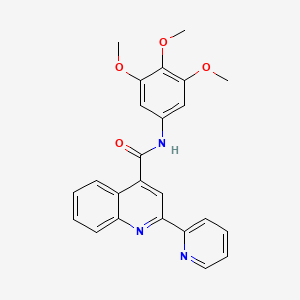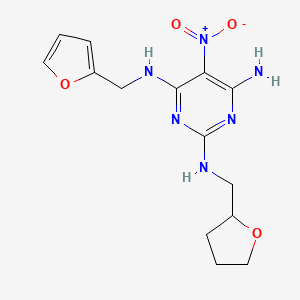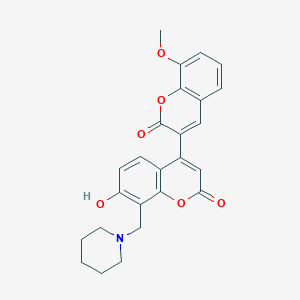
2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Moiety: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the Trimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This final step might involve the reaction of the quinoline derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the quinoline or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide could have several applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: As a probe to study biological pathways and interactions.
Material Science: Possible applications in organic electronics or as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular docking studies and biochemical assays would be needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide: Lacks the pyridine moiety.
2-(pyridin-2-yl)-N-phenylquinoline-4-carboxamide: Lacks the methoxy groups.
Uniqueness
The presence of both the pyridine and trimethoxyphenyl groups in 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide might confer unique biological activities and chemical properties, making it a valuable compound for further study.
Eigenschaften
Molekularformel |
C24H21N3O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28) |
InChI-Schlüssel |
RFLBTWICIQFQEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258700.png)

![3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11258708.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258710.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11258718.png)
![5-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B11258721.png)
![5-methyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11258725.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11258741.png)
![2,5-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258742.png)


![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11258766.png)
